Tyrosinase Inhibition: Potency vs. Kojic Acid
SU-4942 demonstrates dose-dependent inhibition of mushroom tyrosinase with a reported IC50 value of 40 µM . In human tyrosinase, a 100 µM concentration of SU-4942 results in 25-35% inhibition . This profile is a key differentiator from other reference compounds, such as the potent tyrosinase inhibitor kojic acid, which has an IC50 of approximately 21 µM in similar assays [1].
| Evidence Dimension | Inhibition of mushroom tyrosinase activity |
|---|---|
| Target Compound Data | IC50 = 40 µM |
| Comparator Or Baseline | Kojic Acid: IC50 ≈ 21 µM |
| Quantified Difference | SU-4942 is approximately 2-fold less potent than kojic acid in this assay. |
| Conditions | In vitro enzymatic assay using mushroom tyrosinase. |
Why This Matters
This establishes SU-4942 as a moderate-potency tyrosinase inhibitor, providing a specific activity benchmark for selecting it over other tool compounds in melanogenesis or depigmentation studies.
- [1] Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. View Source
